![molecular formula C48H68N8O14 B12742218 (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole CAS No. 95894-02-3](/img/structure/B12742218.png)
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents. The presence of the (E)-but-2-enedioic acid group suggests potential reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: This step involves the alkylation of the benzimidazole with a suitable piperazine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the (E)-but-2-enedioic acid group: This can be done via a Michael addition reaction, where the nucleophilic piperazine attacks the electrophilic double bond of the (E)-but-2-enedioic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides, which may have different biological activities.
Reduction: The double bond in the (E)-but-2-enedioic acid group can be reduced to form the corresponding alkane.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the benzimidazole.
Reduction: Saturated derivatives of the (E)-but-2-enedioic acid group.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzimidazole derivatives on cellular processes. Its piperazine moiety may also interact with biological targets, making it useful in pharmacological studies.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, affecting their function. The piperazine moiety may interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperazine derivatives: Compounds like cetirizine and hydroxyzine, which are used as antihistamines.
Uniqueness
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole is unique due to the combination of its functional groups. The presence of both a benzimidazole core and a piperazine moiety in the same molecule provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
95894-02-3 |
|---|---|
Formule moléculaire |
C48H68N8O14 |
Poids moléculaire |
981.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/2C18H28N4O.3C4H4O4/c2*1-3-20-9-11-21(12-10-20)15-18-19-16-7-5-6-8-17(16)22(18)13-14-23-4-2;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-15H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clé InChI |
OMWOTUUGZVXYGW-VQYXCCSOSA-N |
SMILES isomérique |
CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


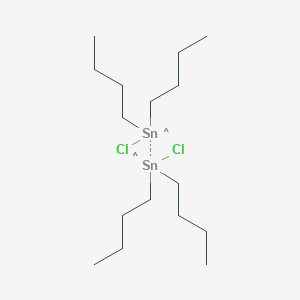
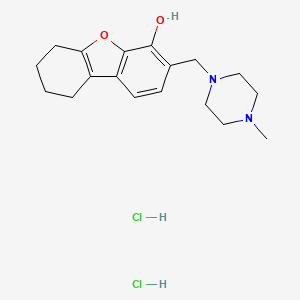
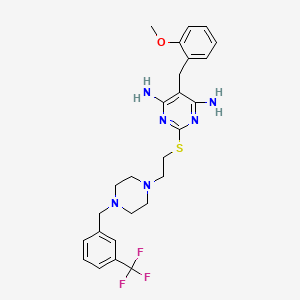
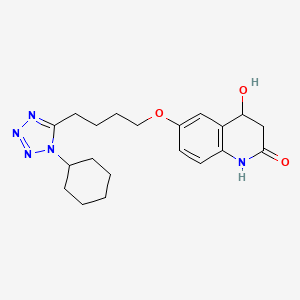
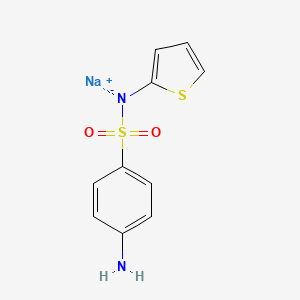
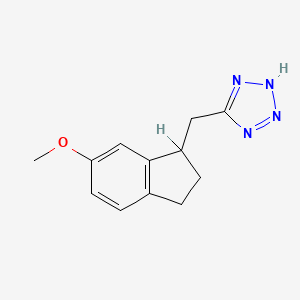
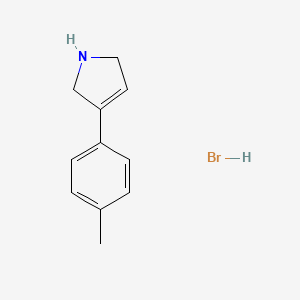
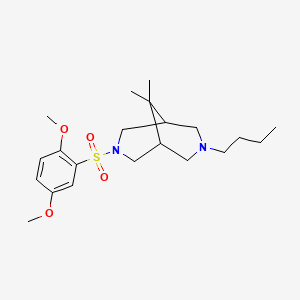
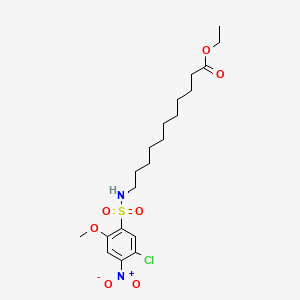
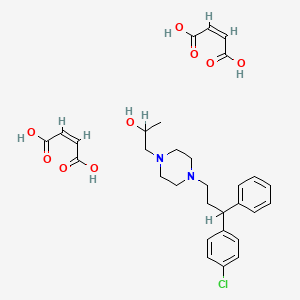
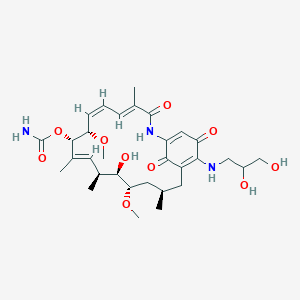
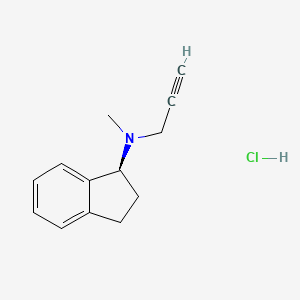

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
